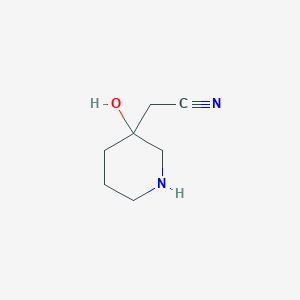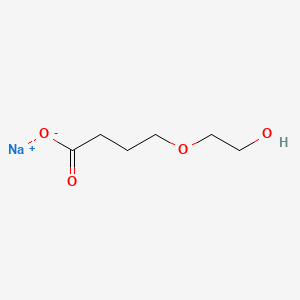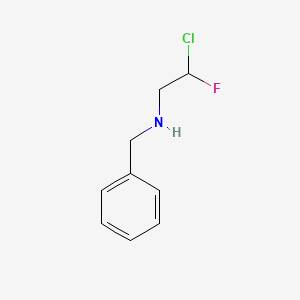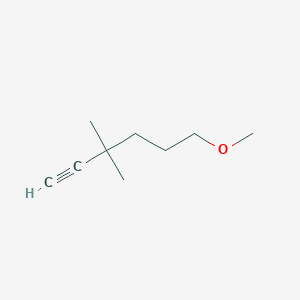
6-Methoxy-3,3-dimethylhex-1-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-3,3-dimethylhex-1-yne is an organic compound belonging to the alkyne family. Alkynes are characterized by the presence of a carbon-carbon triple bond. This compound is notable for its unique structure, which includes a methoxy group (-OCH3) and two methyl groups (-CH3) attached to the third carbon atom of the hex-1-yne chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3,3-dimethylhex-1-yne can be achieved through various methods. One common approach involves the alkylation of a terminal alkyne with an appropriate alkyl halide. For instance, the reaction between 3,3-dimethyl-1-butyne and methoxyethyl bromide in the presence of a strong base like sodium amide (NaNH2) can yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions. The process requires stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Methoxy-3,3-dimethylhex-1-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the triple bond can yield alkenes or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are used for hydrogenation.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alkenes or alkanes.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Methoxy-3,3-dimethylhex-1-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Methoxy-3,3-dimethylhex-1-yne involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, its interaction with cytochrome P450 enzymes can result in the modulation of metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Dimethyl-1-hexyne: Lacks the methoxy group, making it less reactive in certain substitution reactions.
3,6-Dimethylhept-1-yne: Has a longer carbon chain and different substitution pattern, affecting its chemical properties and reactivity.
Uniqueness
6-Methoxy-3,3-dimethylhex-1-yne is unique due to the presence of the methoxy group, which enhances its reactivity and potential applications in various fields. The combination of the methoxy group and the alkyne functionality makes it a versatile compound for synthetic and research purposes.
Propiedades
Fórmula molecular |
C9H16O |
|---|---|
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
6-methoxy-3,3-dimethylhex-1-yne |
InChI |
InChI=1S/C9H16O/c1-5-9(2,3)7-6-8-10-4/h1H,6-8H2,2-4H3 |
Clave InChI |
BZSFWIJZDHKMOX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCCOC)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


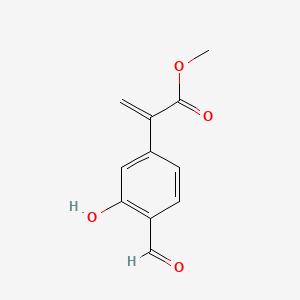
![Benzyl 1-cyclopropyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13464485.png)
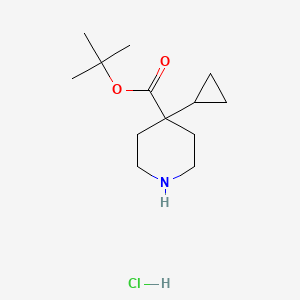
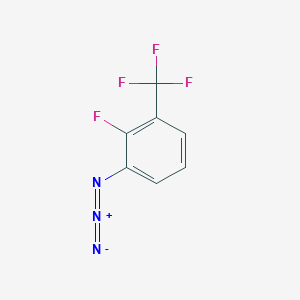
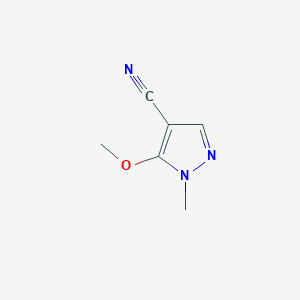
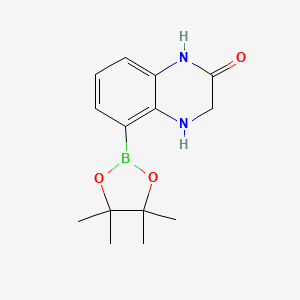
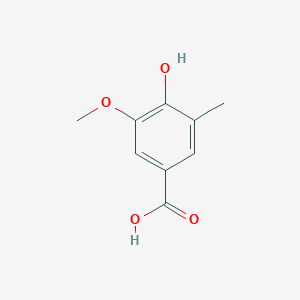
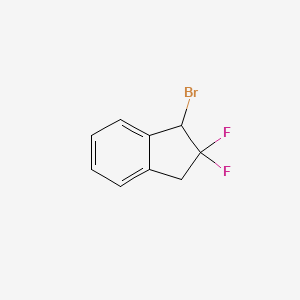
![8-[6-(1,1-difluoroethyl)pyridin-2-yl]-7H-purin-6-ol](/img/structure/B13464529.png)
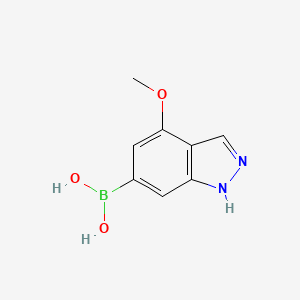
![Potassium dibenzo[b,d]furan-4-yltrifluoroborate](/img/structure/B13464549.png)
